3-(Diphenylamino)phenol
Overview
Description
3-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Scientific Research Applications
3-(Diphenylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
3-(Diphenylamino)phenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
Preparation Methods
The synthesis of 3-(Diphenylamino)phenol typically involves the coupling reaction between phenol and diphenylamine. This reaction can be carried out under acidic or basic conditions. One common method involves the use of a catalyst to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as chloroform or ethanol, which helps dissolve the reactants and products, making the process more efficient .
Chemical Reactions Analysis
3-(Diphenylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .
Mechanism of Action
The mechanism by which 3-(Diphenylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This compound can interact with various enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
3-(Diphenylamino)phenol can be compared with other similar compounds, such as:
3-(Dimethylamino)phenol: This compound has a dimethylamino group instead of a diphenylamino group. It exhibits different chemical and biological properties due to the difference in substituents.
4-Aminophenol: This compound has an amino group at the fourth position instead of a diphenylamino group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(N-phenylanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-13-7-12-17(14-18)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALNMFIFWIUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561379 | |
Record name | 3-(Diphenylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107396-23-6 | |
Record name | 3-(Diphenylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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